molecular formula C16H11N3O3S B1239602 (5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B1239602
M. Wt: 325.3 g/mol
InChI Key: ARTRSUNPGSVXOL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-5-[(2-methoxyphenyl)methylidene]-6-thiazolo[3,2-b][1,2,4]triazolone is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Diastereoselective Synthesis Applications

The compound has been utilized in diastereoselective synthesis processes. For example, a study demonstrated its use in the 1,3-dipolar cycloaddition reaction, leading to the synthesis of novel spiro compounds with potential for diverse applications (Zeng et al., 2018).

Anticancer Research

This compound has been explored for its anticancer properties. A research paper highlights the synthesis of derivatives of this compound, which were evaluated for antitumor activity in various cancer cell lines. Some derivatives demonstrated promising anticancer properties (Holota et al., 2021).

Anticonvulsant Activity

There's research on the anticonvulsant activity of related compounds. One study describes the synthesis of similar thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which exhibited notable anticonvulsant activity (Vijaya Raj & Narayana, 2006).

Antimicrobial Properties

Some studies have examined the antimicrobial properties of related compounds. For instance, a study synthesized and characterized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, showing potent antibacterial activity against various bacterial strains (Reddy et al., 2013).

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H11N3O3S/c1-21-11-6-3-2-5-10(11)9-13-15(20)19-16(23-13)17-14(18-19)12-7-4-8-22-12/h2-9H,1H3/b13-9-

InChI Key

ARTRSUNPGSVXOL-LCYFTJDESA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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